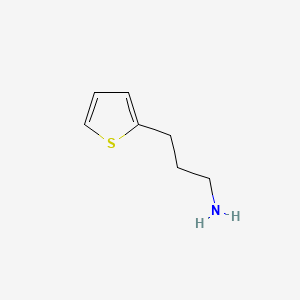

3-(Thiophen-2-yl)propan-1-amine

概要

説明

“3-(Thiophen-2-yl)propan-1-amine” is a chemical compound with the IUPAC name 3-(2-thienyl)-1-propanamine . It has a molecular weight of 141.24 . It is in liquid form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-(Thiophen-2-yl)propan-1-amine”, has been a topic of interest for many scientists due to their potential as biologically active compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “3-(Thiophen-2-yl)propan-1-amine” is 1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Thiophen-2-yl)propan-1-amine” are not detailed in the search results, thiophene derivatives in general are known to undergo a variety of reactions. For instance, the Gewald reaction is a common method for synthesizing aminothiophene derivatives .Physical And Chemical Properties Analysis

“3-(Thiophen-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 141.24 .科学的研究の応用

- Antimicrobial Agents : Researchers explore the antimicrobial potential of 3-(Thiophen-2-yl)propan-1-amine against bacteria, fungi, and other pathogens .

- Anticancer Properties : Investigations focus on its cytotoxic effects and potential as an anticancer agent .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

作用機序

Target of Action

It is structurally similar to amphetamine, suggesting that it may interact with similar targets, such as the norepinephrine and dopamine transporters .

Mode of Action

Like amphetamine and most of its analogues, 3-(Thiophen-2-yl)propan-1-amine most likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it binds to the transporter proteins responsible for the reuptake of these neurotransmitters, blocking their function and leading to an increase in the extracellular concentrations of norepinephrine and dopamine .

Biochemical Pathways

By inhibiting the reuptake of norepinephrine and dopamine, it could potentially affect a variety of pathways related to mood, attention, reward, and motor function .

Pharmacokinetics

It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Result of Action

By increasing the extracellular concentrations of norepinephrine and dopamine, it could potentially lead to increased neuronal activity in certain brain regions .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Safety and Hazards

The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

将来の方向性

Thiophene-based analogs, such as “3-(Thiophen-2-yl)propan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

特性

IUPAC Name |

3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBKQGQESIBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344973 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)propan-1-amine | |

CAS RN |

6007-90-5 | |

| Record name | 2-Thiophenepropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

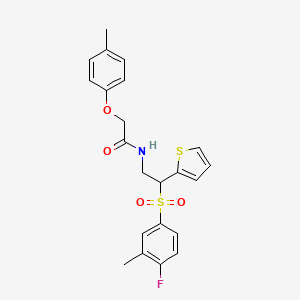

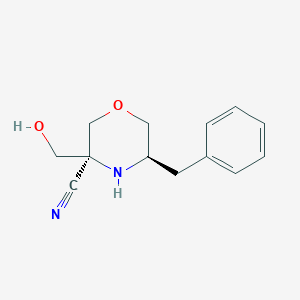

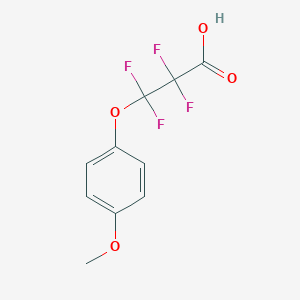

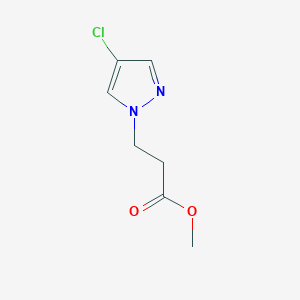

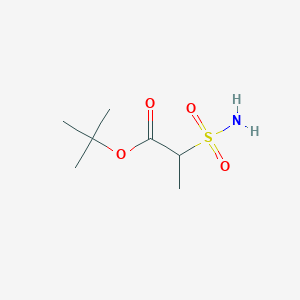

Synthesis routes and methods I

Procedure details

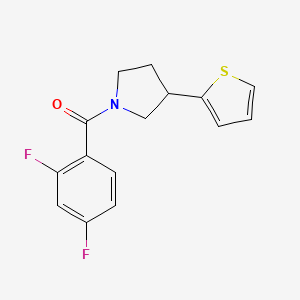

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the structural significance of 3-(thiophen-2-yl)propan-1-amine in duloxetine?

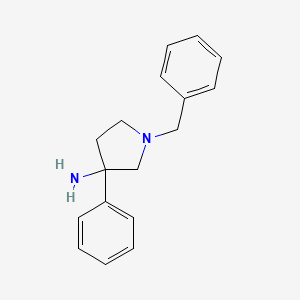

A1: 3-(Thiophen-2-yl)propan-1-amine serves as the core structure of duloxetine, also known as (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This compound is a potent inhibitor of serotonin and norepinephrine reuptake, primarily due to the presence of the 3-(thiophen-2-yl)propan-1-amine moiety. [, ]

Q2: How is the synthesis of duloxetine hydrochloride achieved from 3-(thiophen-2-yl)propan-1-amine?

A2: Duloxetine hydrochloride can be synthesized starting with a Mannich reaction between 2-acetylthiophene and N-methylbenzylamine. This is followed by reduction with NaBH4 and O-alkylation with 1-fluoronaphthalene. Debenzylation yields (±)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)-1-propylamine oxalate. This racemic mixture is then resolved using dibenzoyl-L-tartaric acid, and the desired enantiomer is converted to its hydrochloride salt. []

Q3: Are there analytical methods available to quantify duloxetine in biological samples?

A3: Yes, several methods have been developed for the therapeutic drug monitoring of duloxetine. These include:

- HPLC with spectrofluorimetric detection: This method utilizes the native fluorescence of duloxetine for sensitive and selective quantification in human plasma. []

- Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection: While inherently less sensitive than HPLC, the use of LIF detection significantly enhances sensitivity, allowing for duloxetine determination in biological samples. []

Q4: Are there any known structural analogs of duloxetine that have been investigated?

A4: Yes, researchers have explored the synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which are structurally related to duloxetine. These derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation reactions. The structures of these novel compounds were confirmed using 1H NMR, IR, and MS. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)